molecular formula C20H28N4O2 B5412717 N-cyclopropyl-1'-(pyridin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(pyridin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5412717
M. Wt: 356.5 g/mol
InChI Key: BKXWLMHUFXNADZ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1’-(pyridin-3-ylcarbonyl)-1,4’-bipiperidine-3-carboxamide” is a complex organic compound. It contains a cyclopropyl group, a pyridine ring, and a bipiperidine moiety, all of which are common structures in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the coupling of the pyridine ring, and the construction of the bipiperidine moiety. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopropyl group, a pyridine ring, and a bipiperidine moiety. These structural motifs are widespread in natural products and synthetic pharmaceuticals, and they often contribute to the biological activities of the compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The cyclopropane ring, for example, is known for its reactivity due to the ring strain .

Properties

IUPAC Name

N-cyclopropyl-1-[1-(pyridine-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c25-19(22-17-5-6-17)16-4-2-10-24(14-16)18-7-11-23(12-8-18)20(26)15-3-1-9-21-13-15/h1,3,9,13,16-18H,2,4-8,10-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXWLMHUFXNADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CN=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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